Cas no 176739-79-0 (diinsininol)

diinsininol structure
diinsininol structure
Nome do Produto:diinsininol
N.o CAS:176739-79-0
MF:C36H32O16
MW:720.629692077637
CID:1364305
PubChem ID:177308

diinsininol Propriedades químicas e físicas

Nomes e Identificadores

    • (8S,14S)-2,8-bis(3,4-dihydroxyphenyl)-5,13-dihydroxy-4-oxo-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-11-yl beta-D-glucopyranoside
    • diinsininol
    • 5,7,3',4'-tetrahydroxyflavanyl-7-O-beta-glucosyl-(4beta-8
    • [2R-(2alpha,8beta,14alpha)]-2,8-bis(3,4-dihydroxyphenyl)-11-(beta-D-glucopyranosyloxy)-2,3-dihydro-5,13-dihydroxy-8,14-methano-4H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-4-one
    • 2beta-O-7)-eriodictyol
    • (1R,5R,13R)-5,13-bis(3,4-dihydroxyphenyl)-9,19-dihydroxy-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-one
    • CHEBI:65792
    • CHEMBL507692
    • 5,7,3',4'-tetrahydroxyflavanyl-7-O-beta-glucosyl-(4beta-8;2beta-O-7)-eriodictyol
    • Q27134281
    • (2R,8R,14R)-2,8-bis(3,4-dihydroxyphenyl)-5,13-dihydroxy-4-oxo-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-11-yl beta-D-glucopyranoside
    • 8,14-Methano-4H,14H-1-benzopyrano(7,8-d)(1,3)benzodioxocin-4-one, 2,8-bis(3,4-dihydroxyphenyl)-11-(beta-D-glucopyranosyloxy)-2,3-dihydro-5,13-dihydroxy-, (2R,8R,14R)-
    • 176739-79-0
    • 2,8-Bis(3,4-dihydroxyphenyl)-5,13-dihydroxy-4-oxo-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-yl hexopyranoside
    • 8,14-Methano-4H,14H-1-benzopyrano(7,8-d)(1,3)benzodioxocin-4-one, 2,8-bis(3,4-dihydroxyphenyl)-11-(beta-D-glucopyranosyloxy)-2,3-dihydro-5,13-dihydroxy-, (2R-(2alpha,8beta,14alpha))-
    • DTXSID70938846
    • Inchi: 1S/C36H32O16/c37-12-27-31(45)32(46)33(47)35(50-27)48-15-7-21(42)28-16-11-36(51-25(28)8-15,14-2-4-18(39)20(41)6-14)52-26-10-23(44)30-22(43)9-24(49-34(30)29(16)26)13-1-3-17(38)19(40)5-13/h1-8,10,16,24,27,31-33,35,37-42,44-47H,9,11-12H2/t16-,24-,27-,31-,32+,33-,35-,36-/m1/s1
    • Chave InChI: DQBZPEAEXINSNR-QUCAXYRHSA-N
    • SMILES: O1C2C([H])=C(C3C(C([H])([H])[C@]([H])(C4C([H])=C([H])C(=C(C=4[H])O[H])O[H])OC=3C=2[C@@]2([H])C3=C(C([H])=C(C([H])=C3O[C@]1(C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])C2([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])=O)O[H]

Propriedades Computadas

  • Massa Exacta: 720.16903493g/mol
  • Massa monoisotópica: 720.16903493g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 10
  • Contagem de aceitadores de ligações de hidrogénio: 16
  • Contagem de Átomos Pesados: 52
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 1290
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 7
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 266Ų
  • XLogP3: 2.2
Fornecedores recomendados
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
BIOOKE MICROELECTRONICS CO.,LTD
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Changfu Chemical Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.